molecular formula C14H19ClN2O B11022518 Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- CAS No. 141511-19-5

Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-

Cat. No.: B11022518
CAS No.: 141511-19-5
M. Wt: 266.76 g/mol
InChI Key: RCLBORULQAJQCF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-, is a substituted piperazine derivative characterized by a 3-chlorophenyl group at position 1 and a 1-oxobutyl (butanoyl) moiety at position 4 of the piperazine ring. The 1-oxobutyl group likely originates from acylation or alkylation reactions involving butyric acid derivatives, as seen in related piperazine-based compounds with antiproliferative and differentiating effects in cancer cells .

The compound’s physicochemical properties can be inferred from similar derivatives: for instance, CCP has a melting point of 199–204°C and a predicted pKa of ~7.20 , suggesting moderate water solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141511-19-5

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C14H19ClN2O/c1-2-4-14(18)17-9-7-16(8-10-17)13-6-3-5-12(15)11-13/h3,5-6,11H,2,4,7-10H2,1H3

InChI Key

RCLBORULQAJQCF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 1-(3-chlorophenyl)piperazine with butanoyl chloride under basic conditions. The piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproduct, driving the reaction to completion.

Typical Procedure :

  • Dissolve 1-(3-chlorophenyl)piperazine (10 mmol) in anhydrous dichloromethane (30 mL).

  • Add triethylamine (12 mmol) dropwise under nitrogen.

  • Cool to 0°C and slowly introduce butanoyl chloride (10 mmol).

  • Stir at room temperature for 12–24 hours.

  • Wash with water, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 75–85%
Key Characterization :

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch).

  • ¹H NMR (CDCl₃) : δ 2.35–2.45 (m, 2H, CH₂CO), 2.55–2.70 (m, 4H, piperazine), 3.75–3.85 (m, 4H, piperazine), 7.20–7.40 (m, 4H, aromatic).

Coupling Reactions with Activated Butanoic Acid

Use of HATU/DIPEA in Tetrahydrofuran

For substrates sensitive to acyl chlorides, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable milder conditions.

Procedure :

  • Mix 1-(3-chlorophenyl)piperazine (10 mmol), butanoic acid (10 mmol), and HATU (11 mmol) in THF (50 mL).

  • Add DIPEA (22 mmol) and stir at room temperature for 6 hours.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.

  • Purify by recrystallization (ethanol/water).

Yield : 80–92%
Advantages : Avoids acidic byproducts; suitable for heat-sensitive substrates.

Alternative Pathways: Alkylation-Oxidation

Stepwise Alkylation and Oxidation

This two-step method involves alkylation followed by oxidation to introduce the ketone moiety.

Step 1: Alkylation with 4-Bromobutan-2-one :

  • React 1-(3-chlorophenyl)piperazine (10 mmol) with 4-bromobutan-2-one (10 mmol) in acetonitrile.

  • Add K₂CO₃ (15 mmol) and reflux for 8 hours.

  • Filter and concentrate to obtain the alkylated intermediate.

Step 2: Oxidation of Secondary Alcohol :

  • Dissolve the intermediate in acetone (30 mL).

  • Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C.

  • Stir for 2 hours, quench with isopropanol, and extract with DCM.

Overall Yield : 65–70%
Challenges : Over-oxidation risks; requires precise stoichiometry.

Solvent and Temperature Optimization

Comparative Analysis of Reaction Conditions

MethodSolventBaseTemperatureYieldPurity (%)
Direct AcylationDCMEt₃N0°C → RT75%98
HATU CouplingTHFDIPEART92%99
Alkylation-OxidationAcetonitrileK₂CO₃Reflux70%95

Notes :

  • DCM (dichloromethane) : Ideal for acyl chloride reactions but requires strict moisture control.

  • THF : Enhances solubility of coupling agents but may necessitate longer reaction times.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to improve efficiency:

  • Pump solutions of 1-(3-chlorophenyl)piperazine and butanoyl chloride into a micromixer.

  • React at 50°C with a residence time of 10 minutes.

  • Separate phases inline and purify via distillation.

Throughput : 1 kg/hour
Yield : 88%

Analytical Validation and Quality Control

Spectroscopic and Chromatographic Data

TechniqueKey DataReference
HRMS m/z 267.1190 [M+H]⁺
HPLC Retention time: 8.2 min (C18 column)
TLC Rₓ 0.45 (EtOAc/hexane, 1:2)

Challenges and Mitigation Strategies

Common Side Reactions and Solutions

  • Diacylation : Controlled by using 1:1 molar ratios of acylating agent to piperazine.

  • Hydrolysis of Acyl Chloride : Avoided by anhydrous conditions and molecular sieves.

  • Byproduct Formation : Minimized via slow addition of reagents and low-temperature initiation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Piperazine derivatives have been extensively studied for their potential therapeutic effects. The compound is being investigated for its role in treating neurological disorders due to its interaction with serotonin receptors, which are crucial in mood regulation and cognitive functions .
  • Antidepressant Activity : Recent studies have highlighted the antidepressant-like effects of compounds similar to Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-. These compounds act as dual antagonists at serotonin receptors (5-HT1A and 5-HT7), showing promise in managing depression .

Antimicrobial Activity

  • Bacterial Inhibition : Research indicates that piperazine derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis .
  • Enzyme Inhibition : The compound has also shown potential as an inhibitor of key enzymes like acetylcholinesterase (AChE) and urease. In vitro studies report strong AChE inhibitory activity, suggesting applications in treating conditions like Alzheimer's disease .

Industrial Applications

  • Chemical Synthesis : Piperazine derivatives serve as building blocks in organic synthesis, facilitating the preparation of more complex molecules. This property is valuable in developing new materials and pharmaceuticals.
  • Material Development : The compound is explored for its utility in creating new industrial chemicals and materials with specific desired properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various piperazine derivatives and evaluated their antibacterial activity. Results showed that several compounds exhibited strong inhibition against Salmonella typhi, with IC50 values indicating effective antibacterial action. This study underscores the potential of piperazine derivatives as novel antimicrobial agents .

Case Study 2: Neurological Applications

In another investigation focused on neurological applications, piperazine derivatives were tested for their ability to inhibit AChE. The findings revealed that certain derivatives had significantly lower IC50 values compared to standard inhibitors, highlighting their potential use in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialPiperazine DerivativeSalmonella typhi10.5
AntibacterialPiperazine DerivativeBacillus subtilis15.2
AChE InhibitionPiperazine DerivativeAcetylcholinesterase5.0
Urease InhibitionPiperazine DerivativeUrease8.0
AntidepressantPiperazine DerivativeSerotonin Receptors-

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine (mCPP)

  • Pharmacological Activity : Serotonergic agonist with affinity for 5-HT2B and 5-HT2C receptors, historically used in antidepressants but later associated with psychoactive effects .
  • Synthesis: Cyclization of m-chloroaniline with diethanolamine followed by chlorination .

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CCP)

  • Substituents : 3-chlorophenyl at position 1; 3-chloropropyl at position 4.
  • Synthesis : Alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane (60–88% yield under conventional or microwave conditions) .

1-(3-Chlorophenyl)-4-(1-oxobutyl)-piperazine

  • Substituents: 3-chlorophenyl at position 1; 1-oxobutyl (butanoyl) at position 4.
  • Pharmacological Activity : Hypothesized to modulate cell differentiation and proliferation (based on HEPB analogs) .
  • Synthesis : Likely involves acylation of 1-(3-chlorophenyl)piperazine with butyric acid derivatives.

Key Findings:

  • Receptor Specificity: mCPP and TFMPP primarily target serotonin receptors but differ in substituent-driven selectivity (e.g., TFMPP’s trifluoromethyl group enhances 5-HT1B affinity) . The 1-oxobutyl group in the target compound may shift activity toward non-neurotransmitter pathways, such as cellular differentiation .
  • Synthetic Efficiency : Microwave-assisted methods significantly improve yields (e.g., 88% for CCP vs. 60% under conventional conditions) .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-, exploring its biological activity through various studies and research findings.

Chemical Structure and Properties

Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an oxobutyl moiety. This structure is believed to contribute to its biological activities, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research has demonstrated that piperazine derivatives can act as potent inhibitors of various enzymes. For instance, the compound has shown significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. In a comparative study, Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- exhibited an inhibition constant (KiK_i) of 5.75 μM, indicating strong potential for therapeutic application in managing postprandial hyperglycemia .

CompoundStructureKiK_i (μM)Activity
PC14-Chlorophenyl derivative5.75α-Glucosidase inhibitor
PC22,4-Dichlorophenyl derivative12.70α-Glucosidase inhibitor
PC6Unsubstituted phenyl ring20.93α-Glucosidase inhibitor

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that piperazine derivatives possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased efficacy .

Case Studies

Case Study 1: Antitumor Activity

A series of studies focused on the antitumor potential of piperazine derivatives have shown promising results. For example, newly synthesized compounds related to Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- demonstrated significant cytotoxicity against cancer cell lines in vitro. These compounds were synthesized via intramolecular cyclization and exhibited dose-dependent inhibition of tumor growth .

Case Study 2: Antifungal Activity

In another investigation, piperazine derivatives were tested for antifungal activity against several fungal strains. The results indicated that certain modifications to the piperazine structure could enhance antifungal efficacy, suggesting that structural optimization is crucial for developing effective antifungal agents .

The biological activity of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- can be attributed to its ability to interact with specific biological targets. Molecular docking studies have elucidated that this compound binds effectively to active sites on target enzymes and receptors, thereby inhibiting their function. For instance, docking studies have shown favorable interactions with amino acids in the active site of α-glucosidase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)piperazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used method involves nucleophilic substitution between 1-(3-chlorophenyl)piperazine and alkyl halides (e.g., 1-bromo-3-chloropropane) in acetone under basic conditions (e.g., 25% NaOH at 0–10°C) . Optimization includes temperature control and stoichiometric adjustments. Microwave-assisted synthesis (e.g., using acetonitrile in a microwave reactor) significantly improves yields (up to 88% in 40 seconds) compared to conventional methods (60% over 7 hours) .

Q. How are physicochemical properties like pKa and melting point determined for this compound?

  • Methodological Answer :

  • pKa : Predicted using computational tools (e.g., ChemAxon or ACD/Labs) based on structural analogs. Experimental validation via potentiometric titration in aqueous or mixed solvents .
  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method. For example, derivatives like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride melt at 199–204°C .

Q. What analytical techniques are used to characterize this compound and its impurities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., δ 157.81 ppm for aromatic carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 447.2196 for C₂₈H₃₁ClN₂O) .
  • HPLC/LC-MS : For impurity profiling, especially in pharmaceutical contexts (e.g., detecting Trazodone-related impurities) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of piperazine derivatives?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, synthesizing 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine under microwave conditions (40 seconds, 88% yield) avoids side reactions common in prolonged conventional heating . Key parameters include solvent choice (polar solvents like acetonitrile) and power settings (e.g., Samsung microwave reactor at 300 W) .

Q. What structural insights can crystallographic studies provide for arylpiperazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals non-planar conformations and intermolecular interactions. For example, a derivative (C₂₈H₃₁ClN₂O) crystallizes in a monoclinic system (P1̄) with unit cell dimensions a = 21.9309 Å, b = 9.9648 Å, c = 11.0049 Å, and β = 93.403°. Hydrogen atoms are refined using a riding model (isotropic thermal parameters 1.2× carrier atoms) . These data guide structure-activity relationship (SAR) studies for drug design.

Q. How do computational methods aid in analyzing receptor-ligand interactions for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like 5-HT receptors. For example, Trazodone derivatives exhibit high affinity for 5-HT₁A receptors, validated by in vitro binding assays (IC₅₀ < 100 nM) . Docking scores correlate with experimental data to prioritize analogs for synthesis.

Q. What strategies resolve contradictions in reported biological activities of arylpiperazine derivatives?

  • Methodological Answer : Discrepancies (e.g., cytotoxic vs. neuroprotective effects) are addressed through:

  • Dose-Response Studies : Testing across a concentration range (e.g., 0.1–100 µM) in prostate cancer cell lines .
  • Metabolic Stability Assays : Liver microsome studies to differentiate parent compound effects from metabolites .
  • Receptor Profiling : Radioligand binding assays against a panel of receptors (e.g., 5-HT₂A, D₂) .

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